2-(3-amino-1H-pyrazol-1-yl)pentanoic acid
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Overview
Description
2-(3-amino-1H-pyrazol-1-yl)pentanoic acid is a compound that features a pyrazole ring substituted with an amino group at the 3-position and a pentanoic acid chain at the 1-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often include the use of catalysts such as transition metals or photoredox systems to enhance the efficiency and selectivity of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions (MCRs) and one-pot processes to streamline the synthesis and reduce the number of purification steps. These methods are designed to be scalable and cost-effective, often employing green chemistry principles such as solvent-free reactions and the use of recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-1H-pyrazol-1-yl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring and the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and nitro derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(3-amino-1H-pyrazol-1-yl)pentanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-amino-1H-pyrazol-1-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and the pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . The compound’s structure allows it to fit into the binding pockets of various biological targets, influencing pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
3-amino-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group at the 4-position instead of the pentanoic acid chain.
5-amino-1H-pyrazole-3-carboxylic acid: Another pyrazole derivative with an amino group at the 5-position and a carboxylic acid group at the 3-position.
Uniqueness
2-(3-amino-1H-pyrazol-1-yl)pentanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentanoic acid chain enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications.
Properties
CAS No. |
1555477-36-5 |
---|---|
Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
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